3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11FN2O6S and a molecular weight of 354.31 g/mol . This compound is characterized by the presence of a nitrophenoxy group, an acetamido group, and a sulfonyl fluoride group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves the following steps:
Acetylation: The addition of an acetamido group to the nitrophenoxy compound.
These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl fluoride group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used to replace the sulfonyl fluoride group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl chloride
- 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl bromide
- 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl iodide
Uniqueness
3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability compared to other sulfonyl halides. This makes it particularly useful in applications where a stable and reactive sulfonyl group is required.
Properties
CAS No. |
21315-96-8 |
---|---|
Molecular Formula |
C14H11FN2O6S |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
3-[[2-(4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O6S/c15-24(21,22)13-3-1-2-10(8-13)16-14(18)9-23-12-6-4-11(5-7-12)17(19)20/h1-8H,9H2,(H,16,18) |
InChI Key |
VLNLSAIJTQPZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.